![molecular formula C53H68N8O15 B1264884 Lyngbyastatin 5](/img/structure/B1264884.png)
Lyngbyastatin 5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lyngbyastatin 5 is a natural product found in Lyngbya with data available.
Wissenschaftliche Forschungsanwendungen
Elastase Inhibition and Potential Therapeutic Applications
Lyngbyastatin 5, along with its analogues Lyngbyastatins 6 and 7, is a potent inhibitor of elastase, a serine protease. These compounds were isolated from marine cyanobacteria, specifically from the Lyngbya species. Lyngbyastatins selectively inhibit elastase over other serine proteases, showing promise for potential therapeutic applications in diseases where elastase is implicated, such as pulmonary diseases and certain inflammatory conditions. For instance, Lyngbyastatin 7 showed not only inhibition of elastase activity but also protected bronchial epithelial cells against elastase-induced antiproliferation and reduced the induction of pro-inflammatory cytokine expression. These properties suggest that Lyngbyastatin 5 and its analogues could be valuable in the development of new treatments for elastase-mediated pathologies, particularly those affecting the respiratory system (Taori et al., 2007), (Luo, Chen, & Luesch, 2016).
Synthesis and Structure-Activity Relationships
The complexity of Lyngbyastatin 5's structure has led to significant interest in its total synthesis and the exploration of structure-activity relationships. Successful synthesis efforts are crucial for enabling extensive biological evaluations and for the potential development of more potent analogues with improved drug-like properties. The synthesis also addresses the supply issue for preclinical studies. By understanding the minimal pharmacophore and the essential role of its side chain, researchers can tailor the structure of Lyngbyastatin 5 to improve its efficacy and selectivity as an elastase inhibitor (Luo & Luesch, 2020).
Cancer Therapeutics
Lyngbyastatin 5, as part of the broader family of Ahp-cyclodepsipeptides, has been explored for its potential applications in oncology. Studies have focused on understanding the molecular mode of action of these compounds and their use in drug discovery efforts, particularly in cancer therapeutics. The Ahp-cyclodepsipeptide family, including Lyngbyastatin 5, is known for its potent serine protease inhibitory properties, which could be valuable in the development of novel cancer treatments (Köcher et al., 2020).
Biosynthesis and Gene Clusters
Recent studies have also focused on the biosynthesis of Lyngbyastatins, including Lyngbyastatin 5. Understanding the biosynthetic pathways and gene clusters involved in the production of these compounds is crucial for developing strategies to access these compounds and create new analogues. This knowledge facilitates the design and development of Lyngbyastatin-based drugs and helps in overcoming challenges related to their supply and synthesis (Dhakal et al., 2022).
Eigenschaften
Produktname |
Lyngbyastatin 5 |
---|---|
Molekularformel |
C53H68N8O15 |
Molekulargewicht |
1057.1 g/mol |
IUPAC-Name |
(2S)-N-[(2S,5S,8S,11R,12S,15Z,18S,21R)-2-benzyl-15-ethylidene-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-[[(2S)-2-[[(2R)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-(4-hydroxyphenyl)butanamide |
InChI |
InChI=1S/C53H68N8O15/c1-7-36-46(68)57-38-23-24-42(66)61(51(38)73)40(26-32-11-9-8-10-12-32)52(74)60(6)39(25-33-15-20-35(64)21-16-33)48(70)58-43(28(2)3)53(75)76-30(5)44(50(72)55-36)59-47(69)37(22-17-31-13-18-34(63)19-14-31)56-45(67)29(4)54-49(71)41(65)27-62/h7-16,18-21,28-30,37-44,62-66H,17,22-27H2,1-6H3,(H,54,71)(H,55,72)(H,56,67)(H,57,68)(H,58,70)(H,59,69)/b36-7-/t29-,30+,37-,38-,39-,40-,41+,42+,43-,44-/m0/s1 |
InChI-Schlüssel |
KKTKZTTVMLKFOE-RNXFLSOQSA-N |
Isomerische SMILES |
C/C=C\1/C(=O)N[C@H]2CC[C@H](N(C2=O)[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@H](CCC3=CC=C(C=C3)O)NC(=O)[C@H](C)NC(=O)[C@@H](CO)O)C)C(C)C)CC4=CC=C(C=C4)O)C)CC5=CC=CC=C5)O |
Kanonische SMILES |
CC=C1C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C(CCC3=CC=C(C=C3)O)NC(=O)C(C)NC(=O)C(CO)O)C)C(C)C)CC4=CC=C(C=C4)O)C)CC5=CC=CC=C5)O |
Synonyme |
lyngbyastatin 5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.